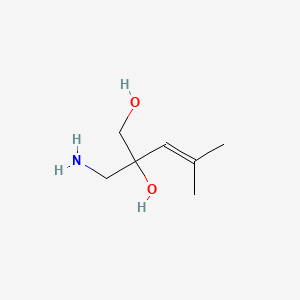

2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol

Description

2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol is a branched aliphatic diol featuring an aminomethyl group and a conjugated double bond in its pentene backbone.

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-(aminomethyl)-4-methylpent-3-ene-1,2-diol |

InChI |

InChI=1S/C7H15NO2/c1-6(2)3-7(10,4-8)5-9/h3,9-10H,4-5,8H2,1-2H3 |

InChI Key |

HYKHIEVXNBEDEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(CN)(CO)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol can be achieved through several methods. One common approach involves the reductive amination of bio-platform molecules. This process typically includes the use of hydroxyl and aldehyde groups present in biomass-derived molecules, which are then subjected to reductive amination using catalysts such as ruthenium nanoparticles supported on niobium oxide and molecular hydrogen .

Industrial Production Methods

Industrial production of this compound may involve the catalytic transformation of renewable biomass into value-added chemicals. This method is appealing due to its sustainability and the use of mild reaction conditions, which result in high selectivity towards the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines or alcohols.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.

Major Products Formed

The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Diols with Aminomethyl Substituents

- 5-(Aminomethyl)-3,4-dibromobenzene-1,2-diol (): This brominated aromatic diol shares the aminomethyl group but differs in its planar benzene ring and halogen substituents. The bromine atoms enhance electrophilicity and may increase antimicrobial activity, as seen in marine algae-derived bromophenols . In contrast, the aliphatic backbone of 2-(aminomethyl)-4-methylpent-3-ene-1,2-diol likely reduces steric hindrance, favoring interactions with flexible biological targets.

- 4-(2-Aminoethyl)benzene-1,2-diol (): This catechol derivative contains an ethylamine side chain, structurally analogous to neurotransmitters like dopamine. Its antioxidant properties and biological mimicry contrast with the unsaturated backbone of the target compound, which may confer different redox behavior or metabolic stability .

Aliphatic Diols with Unsaturated Backbones

- 4-Pyrazin-2-yl-but-3-ene-1,2-diol (): Isolated from Alisma orientale, this diol features a pyrazine ring conjugated to a butene chain. Both compounds, however, share hydroxyl groups positioned for chelation or hydrogen bonding .

- 2-[...]propane-1,2-diol (): A sesquiterpene-derived diol with a rigid bicyclic framework. Its acetylcholinesterase inhibitory activity highlights the role of diol groups in enzyme interactions, suggesting that the target compound’s aminomethyl group could modulate similar bioactivity .

Diols in Degradation Pathways

- Dibenzothiophene-1,2-diol (): A metabolite in dibenzothiophene degradation, this diol undergoes meta-cleavage to form unsaturated keto acids. The target compound’s conjugated double bond may similarly participate in redox or degradation pathways, though its aminomethyl group could stabilize intermediates .

Solubility and Stability

- Hydrophilicity: The diol and aminomethyl groups in 2-(aminomethyl)-4-methylpent-3-ene-1,2-diol likely enhance water solubility compared to purely aromatic analogs like 5-(aminomethyl)-3,4-dibromobenzene-1,2-diol.

- Thermal Stability : The conjugated double bond may reduce thermal stability relative to saturated diols (e.g., 2,8-bornanediol in ), which exhibit higher melting points due to rigid structures .

Data Tables

Table 1: Structural Comparison of Selected Diols

Table 2: Degradation Intermediates of BPA ()

| Intermediate Name | Molecular Weight | Functional Groups | Relevance to Target Compound |

|---|---|---|---|

| 4-[2-(4-Hydroxyphenyl)propan-2-yl]benzene-1,2-diol | 244 | Aromatic diol, branched alkyl | Highlights diol reactivity in redox pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.